Bromobenzene derivatives, such as 2-Bromo-1,3-dimethoxybenzene, are compounds of significant interest in various fields of chemistry and medicine due to their versatile applications. These compounds serve as intermediates in the synthesis of pharmaceuticals, dyes, and electroluminescent materials. The reactivity of bromobenzene and its derivatives is largely due to the presence of the bromine atom, which can undergo various chemical transformations, leading to a wide array of products with different properties and applications2.
The applications of bromobenzene derivatives are diverse. For instance, 1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene, is used as an intermediate in the production of medicinal agents, organic dyes, and organic electroluminescent materials. The high yield and purity of this compound make it valuable for industrial applications2. In pharmacology, derivatives like 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene have been synthesized for in vivo pharmacokinetic and pharmacodynamic evaluation, indicating their potential in drug development and research4. Additionally, the homocoupling reactions of bromobenzene mediated by nickel complexes have been studied using in situ time-resolved X-ray absorption fine structure (XAFS), revealing insights into the reaction mechanisms and intermediate structures that are crucial for the synthesis of complex organic molecules5.
Several synthetic routes exist for producing 2-bromo-1,3-dimethoxybenzene. One common method involves the bromination of 1,3-dimethoxybenzene using bromine or a brominating agent under controlled conditions.
The molecular formula for 2-bromo-1,3-dimethoxybenzene is . Its structure features a benzene ring with two methoxy groups (-OCH₃) at positions 1 and 3 and a bromine atom at position 2.
2-Bromo-1,3-dimethoxybenzene participates in various chemical reactions typical of aromatic compounds:
The mechanism of action for reactions involving 2-bromo-1,3-dimethoxybenzene typically follows the electrophilic aromatic substitution pathway:
This mechanism is crucial for understanding how 2-bromo-1,3-dimethoxybenzene can be transformed into more complex structures in synthetic organic chemistry.
2-Bromo-1,3-dimethoxybenzene is primarily used as an intermediate in pharmaceutical synthesis. It plays a crucial role in developing various bioactive compounds and pharmaceuticals due to its ability to undergo further transformations into more complex structures. Additionally, it serves as a building block in organic synthesis for research purposes.
The synthetic exploration of brominated dimethoxybenzene derivatives originated in early electrophilic substitution methodologies applied to electron-rich arenes. meta-Substituted dimethoxybenzenes gained prominence due to their enhanced nucleophilicity compared to monosubstituted analogs, enabling regioselective functionalization. Historical applications leveraged the ortho-directing capability of dual meta-methoxy groups, notably in pharmaceutical precursor synthesis. For instance, lithiation-carboxylation of 1,3-dimethoxybenzene served as a pivotal step in methicillin synthesis, exploiting the synergistic activation at the C2 position [7]. Early routes faced limitations in regiocontrol and yield, prompting refinement of bromination techniques. The structural uniqueness of 2-bromo-1,3-dimethoxybenzene—where bromine occupies the sterically accessible position flanked by methoxy groups—established its utility in complex molecule construction, particularly for synthesizing natural products and ligands [3].
Contemporary synthesis predominantly employs directed ortho-metalation (DoM) for precise regiocontrol. A representative protocol involves dissolving 1,3-dimethoxybenzene in anhydrous diethyl ether under inert atmosphere, followed by dropwise addition of n-butyllithium at low temperatures (–78°C). This generates the critical aryllithium intermediate, stabilized by chelation with adjacent methoxy groups. Subsequent quenching with molecular bromine (Br₂) at –50°C affords 2-bromo-1,3-dimethoxybenzene in 52% isolated yield after chromatographic purification [2]. Alternative brominating agents like dibromotetrafluoroethane (DBTFE) offer advantages in handling, as they produce volatile byproducts (tetrafluoroethylene), simplifying workup. The reaction’s efficacy stems from kinetic control: the lithiated intermediate exhibits greater nucleophilicity at carbon than oxygen, minimizing competing ether cleavage.
Bromination efficiency varies significantly with reagent choice, as shown in Table 1.
Table 1: Performance of Brominating Agents for 2-Bromo-1,3-dimethoxybenzene Synthesis
Agent | Reaction Conditions | Regioselectivity | Byproducts | Yield Range |
---|---|---|---|---|
Bromine (Br₂) | –50°C, anhydrous ether | High (≥95%) | HBr, dibromides | 52–60% |
N-Bromosuccinimide | 0°C, tetrahydrofuran | Moderate (85–90%) | Succinimide, polybromides | 40–48% |
Hydrogen Bromide | Reflux, acetic acid | Low (≤70%) | Isomeric bromides, ether cleavage products | 20–35% |
Bromine (Br₂) remains optimal for selectivity due to its electrophilic nature, aligning with the electron-rich C2 position of 1,3-dimethoxybenzene. N-Bromosuccinimide (NBS), though safer, exhibits diminished selectivity in polar solvents due to radical pathway competition. Hydrogen bromide (HBr) induces significant demethylation and isomerization, rendering it impractical for high-fidelity synthesis [3] [7].
Solvent polarity critically influences aryllithium intermediate stability. Tetrahydrofuran (THF) outperforms diethyl ether in lithiation kinetics due to its higher dielectric constant (ε = 7.6 vs. 4.3), which enhances lithium ion solvation and promotes aggregate dissociation. This solvation effect stabilizes the aryllithium species, reducing decomposition pathways like proton abstraction from solvent or ortho-lithiation reversibility. However, THF’s boiling point (66°C) limits high-temperature applications, necessitating precise cryogenic control (–78°C) during metalation. Nuclear magnetic resonance studies confirm greater persistence of the C2-lithiated species in tetrahydrofuran-d₈ versus diethyl ether-d₁₀, evidenced by sharp singlets at δ 6.05 ppm for aromatic protons [2] [3].
Thermodynamic versus kinetic product profiles are exquisitely temperature-dependent. Lithiation at –78°C ensures kinetic control, favoring the less sterically hindered C2 position over C4/C6. Gradual warming to –50°C before bromination prevents lithium-halogen exchange side reactions, which dominate above –30°C. For bromine addition, temperatures below –40°C suppress electrophilic attack on methoxy groups, preserving ether functionality. Contrastingly, decarboxylative bromination of 2,6-dimethoxybenzoic acid requires elevated temperatures (80°C in dimethyl sulfoxide), highlighting divergent condition needs for different precursors [2] [9].
Table 2: Temperature Parameters in Synthetic Steps
Step | Optimal Range | Critical Effects | Deviation Consequences |
---|---|---|---|
Lithiation | –78°C to –70°C | Complete metalation at C2; minimized solvent attack | Incomplete reaction; reduced yield |
Bromination (Br₂) | –50°C to –40°C | Selective electrophilic quenching; no Li-Br exchange | Polybromination; reduced regioselectivity |
Decarboxylative routes | 80°C | Efficient CO₂ extrusion | Incomplete decarboxylation |
Nuclear magnetic resonance spectroscopy provides definitive evidence for lithiated intermediates. The diagnostic signal for 2-lithio-1,3-dimethoxybenzene in tetrahydrofuran-d₈ appears as a downfield-shifted singlet (δ 6.05 ppm, ArH), contrasting with the parent compound’s multiplet (δ 6.45–6.75 ppm). Lithium-6 coupling (⁶Jₗᵢ₋ₕ ≈ 0.5 Hz) further confirms the carbon-lithium bond. Upon deuterium oxide quench, complete deuteration at C2 validates the site selectivity, observed as collapsed ¹H nuclear magnetic resonance signals at C2 and enhanced mass spectrometry m/z peaks for d₁-derivatives [3].
Though single-crystal data for 2-bromo-1,3-dimethoxybenzene remains unpublished, isostructural analogs like 2-iodo-1,3-dimethoxybenzene reveal key packing motifs. X-ray diffraction confirms orthorhombic symmetry (space group Cmc2₁) with molecules organized via Type-I halogen bonding (C–I⋯π = 3.695 Å) and weak C–H⋯π interactions (3.824 Å). These contacts generate zigzag chains along the [011] crystallographic direction. The bromo analog likely exhibits similar packing, with predicted C–Br⋯π distances of 3.60–3.75 Å based on van der Waals radii comparisons. The methoxy groups adopt coplanar orientations with the ring, minimizing steric repulsion—a conformation stabilized by n(O)→σ*(C–Br) hyperconjugation [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: